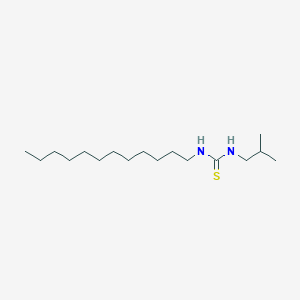

N-Dodecyl-N'-(2-methylpropyl)thiourea

Description

N-Dodecyl-N'-(2-methylpropyl)thiourea is a thiourea derivative characterized by a dodecyl (C₁₂H₂₅) chain and a branched 2-methylpropyl (isobutyl) group. Thioureas are organosulfur compounds with the general formula R¹R²N–C(S)–NR³R⁴, where substituents influence their physicochemical and biological properties.

Properties

CAS No. |

62552-44-7 |

|---|---|

Molecular Formula |

C17H36N2S |

Molecular Weight |

300.5 g/mol |

IUPAC Name |

1-dodecyl-3-(2-methylpropyl)thiourea |

InChI |

InChI=1S/C17H36N2S/c1-4-5-6-7-8-9-10-11-12-13-14-18-17(20)19-15-16(2)3/h16H,4-15H2,1-3H3,(H2,18,19,20) |

InChI Key |

CNQVYDAKDRNCCB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNC(=S)NCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Dodecyl-N’-(2-methylpropyl)thiourea can be synthesized through the reaction of dodecylamine and 2-methylpropylamine with thiophosgene or carbon disulfide. The reaction typically occurs in an aqueous medium, allowing for the formation of symmetrical and unsymmetrical substituted thiourea derivatives . The process involves the condensation of amines with carbon disulfide, followed by the addition of elemental sulfur to produce the desired thiourea compound .

Industrial Production Methods

Industrial production of N-Dodecyl-N’-(2-methylpropyl)thiourea often involves the use of large-scale reactors where dodecylamine and 2-methylpropylamine are reacted with thiophosgene under controlled conditions. The reaction mixture is then purified through distillation and recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-N’-(2-methylpropyl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

N-Dodecyl-N’-(2-methylpropyl)thiourea has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of other thiourea derivatives.

Biology: Investigated for its potential antibacterial, antioxidant, and anticancer properties.

Medicine: Explored for its use in drug development, particularly in targeting specific enzymes and pathways.

Industry: Utilized in the production of dyes, elastomers, and textiles.

Mechanism of Action

The mechanism of action of N-Dodecyl-N’-(2-methylpropyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase, leading to various biological effects . Its thiocarbonyl group allows it to form strong interactions with the active sites of these enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Structural and Physicochemical Properties

Key Observations :

- The dodecyl chain in the target compound significantly increases lipophilicity (LogP ~6.8) compared to phenyl (LogP 4.5) or cyclopentyl (LogP 3.2) analogs, favoring applications in lipid-rich environments .

- Amino acid-modified thioureas (e.g., M1/M2) exhibit lower LogP and higher PSA due to hydrophilic groups, enhancing solubility and receptor selectivity .

Anti-Parasitic Activity

- Amino Acid-Modified Thioureas (M1/M2): Demonstrated superior anti-amoebic activity (IC₅₀ ~10 µM) against Acanthamoeba spp. compared to chlorhexidine, attributed to balanced hydrophilicity and membrane transport protein interactions .

- This compound : Likely less effective in hydrophilic environments due to high LogP but may excel in targeting lipid-enveloped pathogens or intracellular parasites .

Anticancer Activity

Metabolic Stability and Toxicity

- Hepatotoxicity Risk : Thioureas like sudoxicam undergo metabolic activation to reactive intermediates, leading to covalent protein binding. The dodecyl chain in the target compound may slow metabolism, reducing such risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.